molecular formula C20H15N3O9 B14608497 4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) CAS No. 59919-89-0

4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)

Cat. No.: B14608497
CAS No.: 59919-89-0
M. Wt: 441.3 g/mol
InChI Key: BJXMKGQFGCOGNN-UHFFFAOYSA-N
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Description

4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) is a complex organic compound characterized by its phenolic and nitro functional groups. This compound is notable for its unique structure, which includes two nitrophenol units connected by a methylene bridge to a central hydroxy-nitro-phenylene core. The presence of multiple nitro groups and phenolic hydroxyl groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol . This intermediate can then undergo further nitration and coupling reactions to form the final compound. The reaction conditions often require controlled temperatures and the use of strong acids like nitric acid for nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its nitro and phenolic functionalities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and electron donation, while the nitro groups can undergo redox reactions. These interactions can affect cellular pathways, enzyme activities, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler analog with one nitro group and one hydroxyl group.

    2,4-Dinitrophenol: Contains two nitro groups on a single phenol ring.

    Bisphenol A: Contains two phenol units connected by a methylene bridge but lacks nitro groups.

Properties

CAS No.

59919-89-0

Molecular Formula

C20H15N3O9

Molecular Weight

441.3 g/mol

IUPAC Name

2,4-bis[(4-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol

InChI

InChI=1S/C20H15N3O9/c24-18-3-1-11(8-15(18)21(27)28)5-13-7-14(20(26)17(10-13)23(31)32)6-12-2-4-19(25)16(9-12)22(29)30/h1-4,7-10,24-26H,5-6H2

InChI Key

BJXMKGQFGCOGNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=CC(=C(C=C3)O)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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